

An In-depth Technical Guide to the Chemical Properties of Gastrazole Free Acid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Gastrazole free acid	
Cat. No.:	B1674632	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gastrazole, also known as JB-95008, is a potent and selective cholecystokinin B (CCK2)/gastrin receptor antagonist that has been investigated for its therapeutic potential, particularly in the context of pancreatic cancer. Understanding the fundamental chemical properties of the active pharmaceutical ingredient, **Gastrazole free acid**, is critical for all stages of drug development, from formulation to preclinical and clinical studies. This technical guide provides a comprehensive overview of the known chemical properties of **Gastrazole free acid**, detailed experimental protocols for their determination, and an exploration of its mechanism of action through signaling pathway diagrams.

Chemical Identity and Physical Properties

Gastrazole free acid is the parent compound of the more commonly cited disodium salt. While specific experimental data for the free acid's physical properties such as melting point, solubility, and pKa are not readily available in public literature, this section outlines the foundational information and provides standardized protocols for their experimental determination.

Table 1: Chemical Identification of Gastrazole Free Acid

Identifier	Value	
Compound Name	Gastrazole free acid	
Synonym	JB-95008 free acid	
PubChem CID	9986662	
Molecular Formula	C34H34FN5O7	
Molecular Weight	643.66 g/mol	
IUPAC Name	5-[[(2S)-2-[[6-(cycloheptylmethylcarbamoyl)-1H-benzimidazole-5-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]benzene-1,3-dicarboxylic acid	

Table 2: Predicted Physicochemical Properties of Gastrazole Free Acid

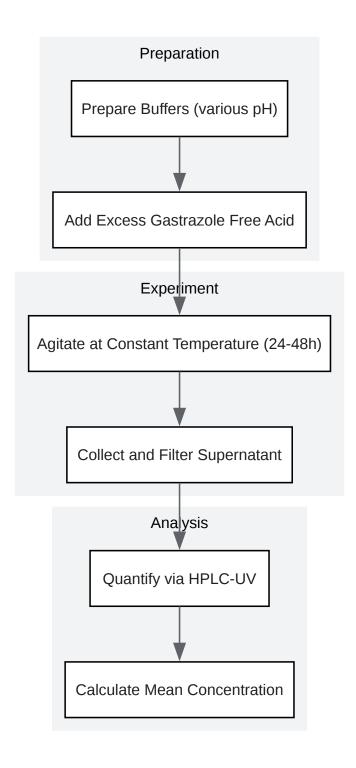
Property	Predicted Value	Notes
pKa (strongest acidic)	3.5	Prediction based on the carboxylic acid moieties.
pKa (strongest basic)	4.8	Prediction based on the benzimidazole moiety.
LogP	5.2	A measure of lipophilicity.
Solubility	Low	Expected to have low aqueous solubility, typical for compounds with this structure and LogP.

Note: The values in Table 2 are computationally predicted and have not been experimentally verified in publicly available literature. They should be used as a guide for experimental design.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of key chemical properties of **Gastrazole free acid**.

Solubility Determination


The equilibrium solubility of **Gastrazole free acid** can be determined using the shake-flask method, a widely accepted protocol.

Protocol:

- Preparation of Buffers: Prepare a series of buffers at various pH levels (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.
- Sample Preparation: Add an excess amount of **Gastrazole free acid** to a known volume of each buffer in a sealed, clear container. The excess solid should be clearly visible.
- Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation: After equilibration, allow the samples to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable filter (e.g., 0.45 µm) to remove any undissolved particles.
- Quantification: Analyze the concentration of Gastrazole free acid in the filtrate using a
 validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with
 UV detection.
- Data Analysis: The solubility at each pH is reported as the mean concentration from at least three replicate experiments.

The following workflow diagram illustrates the process:

Click to download full resolution via product page

Figure 1: Workflow for Solubility Determination.

pKa Determination

The acid dissociation constant (pKa) can be determined using potentiometric titration.

Protocol:

- Instrument Calibration: Calibrate a pH meter using standard buffers of known pH.
- Sample Preparation: Dissolve a precisely weighed amount of Gastrazole free acid in a suitable solvent (e.g., a co-solvent system if aqueous solubility is low) to a known concentration.
- Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
- Data Collection: Record the pH of the solution after each addition of the titrant.
- Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve. For a polyprotic acid like Gastrazole, multiple inflection points may be observed, corresponding to its different pKa values.

Melting Point Determination

The melting point can be determined using the capillary method.

Protocol:

- Sample Preparation: Finely powder a small amount of crystalline **Gastrazole free acid**. Pack the powder into a capillary tube to a height of 2-3 mm.
- Instrument Setup: Place the capillary tube in a melting point apparatus.
- Measurement: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting). The melting point is reported as this range.

Stability Assessment

A stability-indicating assay method (SIAM) should be developed and validated to assess the stability of **Gastrazole free acid** under various stress conditions.

Protocol:

- Method Development: Develop a stability-indicating HPLC method capable of separating
 Gastrazole free acid from its potential degradation products.
- Forced Degradation Studies: Expose solutions of Gastrazole free acid to various stress conditions, including:
 - Acidic: 0.1 M HCl
 - Basic: 0.1 M NaOH
 - Oxidative: 3% H₂O₂
 - Thermal: Elevated temperature (e.g., 60°C)
 - Photolytic: Exposure to UV light
- Sample Analysis: Analyze the stressed samples at various time points using the developed HPLC method.
- Data Analysis: Quantify the amount of **Gastrazole free acid** remaining and identify and quantify any degradation products. This will help to establish the degradation profile and shelf-life of the compound under different storage conditions.

Mechanism of Action and Signaling Pathways

Gastrazole is a selective antagonist of the cholecystokinin B (CCK2) receptor, which is also known as the gastrin receptor. By blocking this receptor, Gastrazole inhibits the physiological effects of gastrin. The CCK2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by gastrin, initiates a cascade of intracellular signaling events.

The binding of gastrin to the CCK2 receptor primarily activates Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and

diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events lead to downstream cellular responses, including cell proliferation and acid secretion.

The following diagram illustrates the primary signaling pathway inhibited by Gastrazole:

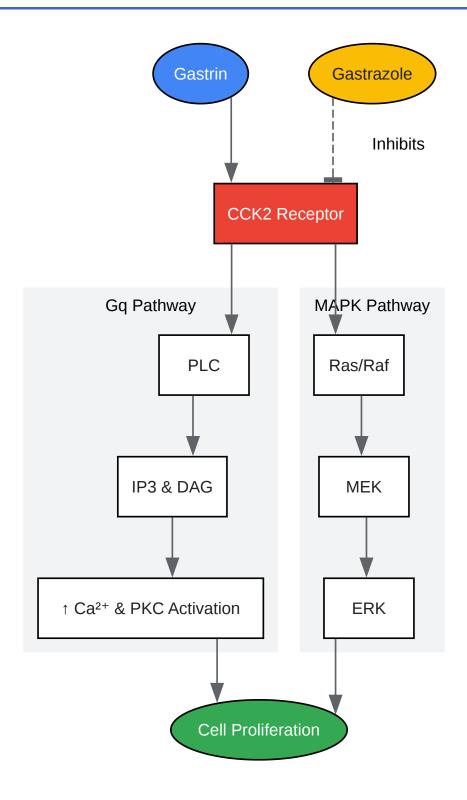

Click to download full resolution via product page

Figure 2: Gastrazole's Antagonism of the CCK2 Receptor Signaling Pathway.

In addition to the primary Gq pathway, the CCK2 receptor can also couple to other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which is also implicated in cell proliferation. Gastrazole's antagonism of the CCK2 receptor would also inhibit these downstream effects.

The following logical diagram outlines the broader signaling network associated with CCK2 receptor activation:

Click to download full resolution via product page

Figure 3: Overview of CCK2 Receptor-Mediated Signaling Pathways.

Conclusion

This technical guide has synthesized the available information on the chemical properties of **Gastrazole free acid**. While a complete experimental dataset for its physicochemical properties is not currently in the public domain, the provided protocols offer a clear roadmap for their determination. The elucidation of its mechanism of action as a CCK2 receptor antagonist, supported by the signaling pathway diagrams, provides a strong foundation for further research and development. The data and protocols presented herein are essential for scientists and professionals involved in the formulation, analytical development, and preclinical assessment of **Gastrazole free acid**.

To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties
of Gastrazole Free Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1674632#chemical-properties-of-gastrazole-freeacid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com